2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of acetamide, featuring bromine, chlorine, and methoxy substituents on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the bromination of N-(5-chloro-2-methoxyphenyl)acetamide. One common method includes the reaction of N-(5-chloro-2-methoxyphenyl)acetamide with bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The methoxy group can also affect the compound’s electronic properties, enhancing its reactivity in certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-methoxyphenyl)acetamide
- 2-bromo-N-(4-methoxyphenyl)acetamide
- 2-bromo-N-(5-chloro-2-methoxyphenyl)benzamide
Uniqueness
2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the phenyl ring enhances its reactivity and potential for forming diverse derivatives compared to similar compounds with different substituent patterns .
Properties
IUPAC Name |
2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(11)4-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXRXEJSCPUNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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